molecular formula C25H20Cl2N2O4 B11971478 [9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone

[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone

Cat. No.: B11971478
M. Wt: 483.3 g/mol
InChI Key: VMAWICBOKPDTFV-UHFFFAOYSA-N
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Description

9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[1,5-C][1,3]benzoxazin core with chloro and methoxy substituents, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-C][1,3]benzoxazin core, followed by the introduction of chloro and methoxy groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions are tailored to the specific transformation, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of new materials, coatings, and other applications. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-C][1,3]benzoxazin derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their properties and applications.

Uniqueness

The uniqueness of 9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone lies in its specific combination of chloro and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C25H20Cl2N2O4

Molecular Weight

483.3 g/mol

IUPAC Name

[9-chloro-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C25H20Cl2N2O4/c1-31-22-9-5-15(11-23(22)32-2)19-13-20-18-12-17(27)8-10-21(18)33-25(29(20)28-19)24(30)14-3-6-16(26)7-4-14/h3-12,20,25H,13H2,1-2H3

InChI Key

VMAWICBOKPDTFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C(=O)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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